N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014988
InChI: InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34)
SMILES:
Molecular Formula: C26H27FN6O3
Molecular Weight: 490.5 g/mol

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC20014988

Molecular Formula: C26H27FN6O3

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C26H27FN6O3
Molecular Weight 490.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34)
Standard InChI Key AGFMZFLUMSENGZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F

Introduction

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with diverse functional groups. These include a fluorophenyl group, an imino functional group, and a morpholine moiety, which contribute to its distinct chemical properties and potential biological activities. The compound is primarily used for research purposes and is not intended for therapeutic applications at this stage.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key methods may include condensation reactions, cyclization, and functional group modifications. The chemical reactivity of the compound is influenced by its functional groups, particularly the imino and carbonyl functionalities, which can participate in various reactions such as nucleophilic additions and substitutions.

Synthetic StepsDescription
Initial ReactantsNot explicitly detailed in reliable sources
Key ReactionsCondensation, cyclization, functional group modifications
Purification MethodsTypically involves chromatography and crystallization

Biological Activities and Potential Applications

While detailed biological activity data for this specific compound is limited in reliable sources, compounds with similar structural features have shown potential in areas such as anticancer properties and enzyme inhibition. The unique combination of functional groups in this compound suggests it may exhibit distinct biological properties compared to similar compounds.

Potential Biological ActivitiesDescription
Anticancer PropertiesSimilar compounds have shown promise
Enzyme InhibitionPotential based on structural analogs
Other Biological ActivitiesFurther research needed to determine specific activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator